Fipronil sulfone (CAS 120068-36-2) is the primary oxidative biological metabolite and environmental degradation product of the broad-spectrum phenylpyrazole insecticide fipronil. In commercial and research procurement, it is primarily sourced as a high-purity analytical standard for regulatory compliance testing and as a specialized reference material for ecotoxicology and pharmacokinetics. Because fipronil undergoes rapid oxidation in aerobic soils and biological systems, the sulfone derivative accumulates and exhibits significantly greater environmental persistence than the parent compound [1]. Consequently, regulatory bodies define total fipronil residues as the sum of the parent compound and its sulfone metabolite, making the exact fipronil sulfone standard an indispensable procurement item for food safety, environmental monitoring, and veterinary research laboratories.
Substituting parent fipronil or other degradates (such as fipronil desulfinyl or fipronil sulfide) for fipronil sulfone fails across both analytical and toxicological workflows. Analytically, fipronil sulfone possesses a distinct molecular weight and fragmentation pattern, requiring specific Multiple Reaction Monitoring (MRM) transitions (m/z 451 > 415) that cannot be calibrated using the parent compound (m/z 435 > 330) [1]. Toxicologically, the sulfone metabolite exhibits a fundamentally different binding affinity profile, showing significantly higher activity at mammalian GABA-gated chloride channels than the parent structure [2]. Furthermore, fipronil sulfone is up to 10.5 times more toxic to specific freshwater invertebrates than fipronil [3]. Relying on the parent compound for aquatic risk assessments or mammalian safety models will result in severe underestimations of toxicity and regulatory non-compliance.
In regulatory food safety testing, such as the EU Maximum Residue Limit (MRL) framework for eggs, laboratories must quantify both fipronil and fipronil sulfone. LC-MS/MS analysis using electrospray ionization in negative mode demonstrates that fipronil sulfone requires distinct MRM transitions compared to the parent compound[1]. Specifically, fipronil sulfone is quantified using the 451 > 415 transition (with 451 > 282 as a qualifier), whereas parent fipronil uses 435 > 330. Furthermore, under standard reverse-phase chromatographic conditions, the sulfone exhibits a delayed retention time (4.97 min) compared to the parent (4.78 min), necessitating the exact CAS 120068-36-2 standard for accurate peak integration and recovery validation.
| Evidence Dimension | LC-MS/MS MRM Transitions and Retention Time |
| Target Compound Data | Fipronil sulfone: m/z 451 > 415; RT = 4.97 min |
| Comparator Or Baseline | Parent fipronil: m/z 435 > 330; RT = 4.78 min |
| Quantified Difference | Distinct precursor/product ions (+16 m/z shift due to oxidation) and +0.19 min retention time shift |
| Conditions | ESI negative mode, QuEChERS extraction from egg matrix |
Procuring the exact fipronil sulfone standard is mandatory for calibrating mass spectrometers to meet strict EU and EPA residue definitions, which cannot be achieved using the parent compound alone.
Environmental risk assessments must account for the degradation of fipronil into fipronil sulfone, as the metabolite exhibits substantially higher toxicity to non-target aquatic organisms. In acute 48-hour toxicity assays on dragonfly larvae (Sympetrum infuscatum, instar 3), fipronil sulfone demonstrated an LC50 of 0.8 μg/L, compared to 8.4 μg/L for parent fipronil [1]. Across broader freshwater invertebrate models, fipronil sulfone is consistently reported to be 6.6 times more toxic than the parent compound. This severe increase in potency means that environmental persistence models relying solely on parent fipronil data will fail to capture the true ecological risk.
| Evidence Dimension | Acute Toxicity (LC50) in Sympetrum infuscatum (instar 3) |
| Target Compound Data | Fipronil sulfone: LC50 = 0.8 μg/L |
| Comparator Or Baseline | Parent fipronil: LC50 = 8.4 μg/L |
| Quantified Difference | 10.5-fold increase in acute toxicity for the sulfone metabolite |
| Conditions | 48-hour aquatic exposure assay |
Environmental testing laboratories and agrochemical developers must procure fipronil sulfone to accurately model the downstream ecological impact and off-target lethality of phenylpyrazole applications.
While parent fipronil is engineered for high selectivity toward insect GABA-gated chloride channels, its biological oxidation to fipronil sulfone alters this selectivity profile, increasing mammalian risk. Patch-clamp and binding studies indicate that fipronil sulfone is approximately 20 times more active at mammalian chloride channels compared to insect chloride channels[1]. Furthermore, it is reported to be six times more potent in blocking mammalian GABA receptors than the parent fipronil. Because fipronil is rapidly metabolized to the sulfone in mammalian livers, the sulfone is the primary driver of systemic toxicity in vertebrates.
| Evidence Dimension | Mammalian GABA-gated chloride channel blocking activity |
| Target Compound Data | Fipronil sulfone: 20x higher activity at mammalian vs. insect channels |
| Comparator Or Baseline | Parent fipronil: Highly selective for insect channels |
| Quantified Difference | 6-fold increase in mammalian GABA receptor blocking potency compared to parent fipronil |
| Conditions | In vitro receptor binding and whole-cell patch-clamp assays |
Veterinary pharmaceutical developers and mammalian toxicologists must use fipronil sulfone to evaluate the true neurotoxic risk profile of fipronil-based formulations in pets and livestock.
Because regulatory agencies (such as the EU and EPA) define maximum residue limits (MRLs) as the sum of fipronil and its metabolites, analytical laboratories must procure fipronil sulfone as a primary quantitative standard. It is routinely used to spike matrices (e.g., eggs, poultry fat, and crops) for QuEChERS extraction and LC-MS/MS calibration, ensuring accurate integration of its specific m/z 451 > 415 transition [1].
Fipronil sulfone is the dominant degradation product in aerobic soils and exhibits a longer environmental half-life than the parent compound. Environmental testing agencies procure this compound to run acute and chronic toxicity assays on freshwater invertebrates (e.g., daphnids, crayfish, and dragonfly larvae), where the sulfone acts as the primary driver of off-target lethality [2].
In the development and safety auditing of veterinary flea and tick treatments, fipronil sulfone is required for pharmacokinetic (PK) profiling. Since the parent compound is metabolized into the sulfone—which possesses a 6-fold higher binding affinity for mammalian GABA receptors—researchers must use the sulfone standard to accurately track systemic accumulation, neurotoxic risk, and excretion rates in treated mammals [3].
Acute Toxic;Environmental Hazard